Lower Computed Lipophilicity (XLogP3-AA 0.3) Compared to N-Cyclohexyl and N-(Pyridin-3-ylmethyl) Analogs
The target compound exhibits a computed XLogP3-AA of 0.3, substantially lower than its closest commercially available analogs. The N-cyclohexyl analog (CAS 1428364-40-2, C15H18N6O2, MW 314.34 g/mol) adds a hydrophobic cyclohexyl group, substantially increasing lipophilicity, while the N-(pyridin-3-ylmethyl) analog (CAS 1428355-81-0) introduces an additional methylene spacer, altering both lipophilicity and conformational flexibility [1]. In the pyridazine N-aryl acetamide series, lipophilicity was identified as a key determinant of α-glucosidase inhibitory potency, with SAR trends showing that balanced hydrophilicity is critical for target engagement [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl) analog (CAS 1428355-81-0) and N-cyclohexyl analog (CAS 1428364-40-2) — XLogP values expected to be >1.0 based on additional methylene or cyclohexyl hydrophobicity |
| Quantified Difference | Estimated >0.7 log unit lower than N-(pyridin-3-ylmethyl) analog; >2 log units lower than N-cyclohexyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity correlates with reduced promiscuous binding, improved aqueous solubility, and lower metabolic clearance risk, making this compound preferable for hit-to-lead campaigns prioritizing ligand efficiency metrics.
- [1] PubChem Compound Summary for CID 71799693, 2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}-N-(pyridin-3-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71799693 (accessed 2026-04-29). View Source
- [2] Moghimi, S., Toolabi, M., Salarinejad, S., Firoozpour, L., Sadat Ebrahimi, S. E., Safari, F., Mojtabavi, S., Faramarzi, M. A., & Foroumadi, A. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry, 2020, 102, 104071. PMID: 32688112. View Source
